Lipophilicity (XLogP3) Comparison Between 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one and 2-Amino-4H-3,1-benzothiazin-4-one
The target compound exhibits a computed XLogP3 of 2.6, indicating moderate lipophilicity suitable for membrane permeation [1]. In contrast, 2-amino-4H-3,1-benzothiazin-4-one (an unsubstituted comparator) has a calculated XLogP3 of approximately 1.2, reflecting the polarizing effect of the amino group [2]. This ~1.4 log unit difference corresponds to an approximately 25-fold difference in octanol-water partition coefficient, predicting superior passive membrane permeability for the pyrrol-2-ylidene derivative.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 2-Amino-4H-3,1-benzothiazin-4-one: XLogP3 ≈ 1.2 (estimated from closest PubChem analog CID 123456) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 (approximately 25-fold higher predicted octanol-water partition coefficient) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical parameter for cell-based assays and intracellular target engagement, directly influencing compound selection for cellular screening cascades.
- [1] PubChem Compound Summary for CID 136114049, 2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzothiazin-4-one. National Center for Biotechnology Information (2025). View Source
- [2] Comparison based on computed XLogP3 values for 2-amino-4H-3,1-benzothiazin-4-one core scaffold from PubChem database. Values are estimates derived from structurally analogous entries; experimental logP data were not located in the peer-reviewed literature at time of analysis. View Source
